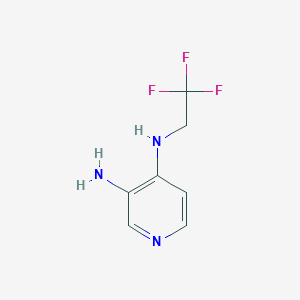
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C7H8F3N3 It is known for its unique structure, which includes a pyridine ring substituted with a trifluoroethyl group and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine typically involves the reaction of 2,2,2-trifluoroethylamine with pyridine-3,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The amino groups can form hydrogen bonds with target proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar functional groups but lacking the pyridine ring.
Pyridine-3,4-diamine: Contains the pyridine ring and amino groups but lacks the trifluoroethyl group.
Fluoropyridines: A class of compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine is unique due to the presence of both the trifluoroethyl group and the pyridine ring with amino substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H8F3N3 |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
4-N-(2,2,2-trifluoroethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)4-13-6-1-2-12-3-5(6)11/h1-3H,4,11H2,(H,12,13) |
Clave InChI |
OXDPGYYNQAULOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1NCC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)

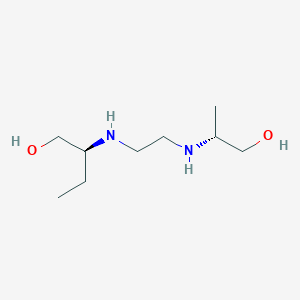
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
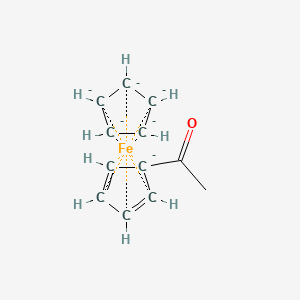
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
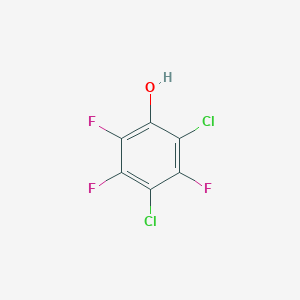


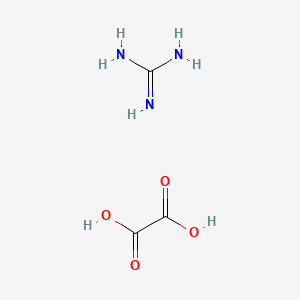
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
